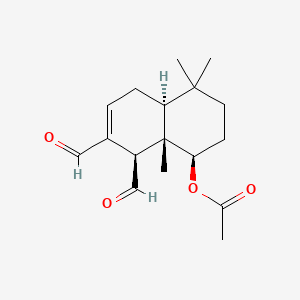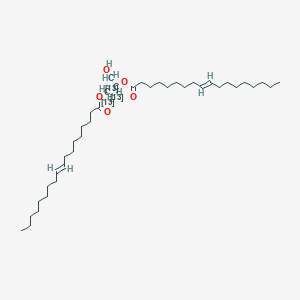
1,2-Dioleoyl-rac-glycerol-13C3
Übersicht
Beschreibung
“1,2-Dioleoyl-rac-glycerol-13C3” is a diacylglycerol that contains oleic acid at the sn-1 and sn-2 positions . It is intended for use as an internal standard for the quantification of 1,2-dioleoyl-rac-glycerol . The empirical formula is C36 13C3 H72 O5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C36 13C3 H72 O5 . The average mass is 623.964 Da and the mono-isotopic mass is 623.548035 Da .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 621.0 . It is available in a solution form in methyl acetate . It is soluble in DMF and ethanol .
Wissenschaftliche Forschungsanwendungen
Sustainable C3 Chemicals from Glycerol
Glycerol, a by-product from biodiesel production, offers a sustainable route to various valuable C3 chemicals like acrolein, lactic acid, and 1,3-propanediol through dehydration, oxidation, and hydrogenolysis processes, respectively. The research highlights significant advances in catalyst design for these transformations, providing a foundation for the sustainable production of C3 chemicals from glycerol and potentially related compounds like 1,2-Dioleoyl-rac-glycerol-13C3 (Wang, Xiao, & Xiao, 2019).
Glycerol Carbonate as a Biobased Ingredient
The transformation of glycerol into glycerol carbonate (GC) represents another pathway for its valorization. GC synthesis from glycerol, and its application as a biobased plasticizer in nail polish formulations, demonstrates the potential of glycerol derivatives in creating environmentally friendly consumer products. This could suggest applications for this compound in similar biobased materials (de Caro et al., 2019).
Hydrogenolysis to Propanediols
Glycerol hydrogenolysis into 1,2- and 1,3-propanediol, which are valuable industrial chemicals, is a key area of research. The process benefits from in situ generated hydrogen, reducing costs and improving efficiency. This research underscores the utility of glycerol as a feedstock for producing important industrial chemicals, which could extend to derivatives like this compound (Martin et al., 2013).
Triacylglycerol Species Analysis
Analyzing less common edible vegetable oils for their triacylglycerol (TAG) species has led to a better understanding of their composition and applications. Such studies are essential for identifying the nutritional and industrial applications of oils and their derivatives, including compounds like this compound (Andrikopoulos, Chiou, & Mylona, 2004).
Wirkmechanismus
Target of Action
The primary target of 1,2-Dioleoyl-rac-glycerol-13C3 is the C1 domain . This domain is crucial in the activation of conventional protein kinase C forms .
Mode of Action
This compound effectively binds to the C1 domain . This binding event activates conventional protein kinase C forms . Additionally, this compound serves as a substrate for diacylglycerol kinases and multisubstrate lipid kinase .
Biochemical Pathways
The binding of this compound to the C1 domain triggers a series of biochemical reactions. These reactions involve the activation of protein kinase C forms and the subsequent phosphorylation of various proteins . The exact downstream effects of these biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilic nature and its metabolism by enzymes such as diacylglycerol kinases .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role in activating protein kinase C forms . These effects can include changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other lipids, the cellular redox state, and the specific cellular environment . .
Biochemische Analyse
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1,2-Dioleoyl-rac-glycerol-13C3 vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Eigenschaften
IUPAC Name |
[3-hydroxy-2-[(E)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35+1,36+1,37+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-XNAXAGQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[13CH2][13CH]([13CH2]O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)

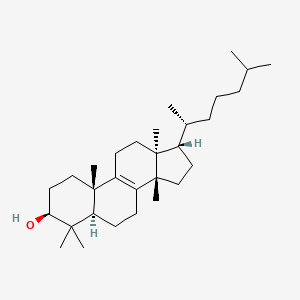


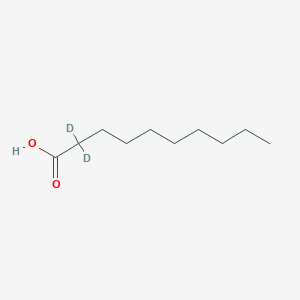
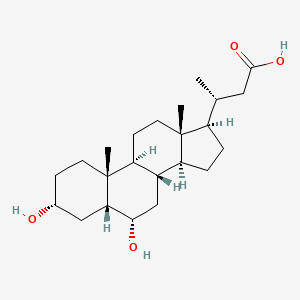
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)
